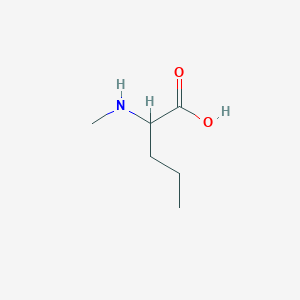
N-methylnorvaline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-methylnorvaline hydrochloride can be synthesized through several methods. One common approach involves the reductive N-methylation of norvaline. This process typically uses methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde . The reaction conditions often involve the use of catalysts and reductants to facilitate the methylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-free N-heterocyclic carbene catalysts and carbon dioxide as a carbon source . This environmentally benign method uses hydrosilanes as reductants and can achieve high selectivity for the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-methylnorvaline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reductive agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-methylnorvaline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in the study of reaction mechanisms.
Biology: this compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and metabolic regulation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
N-methylnorvaline hydrochloride can be compared to other similar compounds, such as norvaline, valine, and leucine. While these compounds share structural similarities, this compound’s unique methyl group distinguishes it from the others. This structural difference can lead to variations in reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- Norvaline
- Valine
- Leucine
- α-Methyl-norvaline
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
HCPKYUNZBPVCHC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















